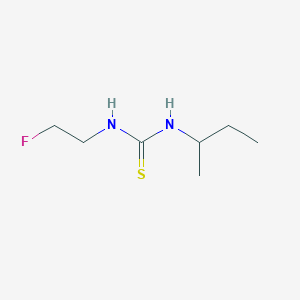

1-(Butan-2-yl)-3-(2-fluoroethyl)thiourea

Description

Significance of Thiourea (B124793) Scaffolds in Modern Chemical and Biological Sciences

The thiourea moiety is recognized as a privileged structure in medicinal chemistry. nih.govrsc.org This is largely due to its ability to form stable hydrogen bonds with biological targets such as proteins and enzymes, a key factor in molecular recognition and the stabilization of ligand-receptor interactions. nih.gov Consequently, thiourea derivatives have been investigated for a wide array of biological activities.

These activities include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antioxidant, and antitubercular properties. mdpi.comresearchgate.netresearchgate.net The versatility of the thiourea scaffold allows for the introduction of various substituents, enabling the fine-tuning of their physicochemical properties and biological effects. biointerfaceresearch.com In addition to their medicinal applications, thiourea derivatives are also utilized in agriculture as herbicides and insect growth regulators, as well as in industrial processes like the production of flame-retardant resins and as vulcanization accelerators. wikipedia.orgresearchgate.net

Historical Context of Thiourea Derivative Exploration in Academic Research

The exploration of thiourea and its derivatives has a long history in chemical research. Thiourea was first synthesized in 1873 by the Polish chemist Marceli Nencki. nih.gov Early in the 20th century, the therapeutic potential of thiourea derivatives was recognized, with some compounds being used in the treatment of infectious diseases like tuberculosis. nih.gov This marked the beginning of extensive research into the synthesis and biological evaluation of a vast number of thiourea-containing compounds, a field that continues to be active today. nih.govmdpi.com The development of thiourea-based drugs has been a significant area of focus, with numerous compounds having been approved for clinical use or being in various stages of development. nih.govbohrium.com

Scope and Research Focus on 1-(Butan-2-yl)-3-(2-fluoroethyl)thiourea within the Thiourea Class

While specific research data on this compound is limited in publicly available literature, an analysis of its structure allows for a prospective evaluation of its potential research focus. The molecule consists of a central thiourea core with two different alkyl substituents: a butan-2-yl group and a 2-fluoroethyl group.

The butan-2-yl group is a lipophilic moiety, which could influence the compound's solubility and ability to cross biological membranes. The size and branching of this alkyl group can affect how the molecule fits into the binding pockets of target proteins.

The 2-fluoroethyl group introduces a fluorine atom, a common modification in medicinal chemistry. Fluorination can alter the compound's metabolic stability, binding affinity, and pharmacokinetic properties. The strong electronegativity of fluorine can lead to specific interactions with biological targets.

Given these structural features, research on this compound could potentially focus on its biological activities, particularly in areas where other N-alkyl-N'-fluoroalkylthioureas have shown promise. These could include antimicrobial, anticancer, or enzyme inhibitory activities. The interplay between the lipophilic butyl group and the electronically modifying fluoroethyl group would be a key aspect of such investigations.

Physicochemical Properties of this compound

Below is a table of calculated and estimated physicochemical properties for the compound.

| Property | Value |

| Molecular Formula | C7H15FN2S |

| Molecular Weight | 178.27 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 178.09399 g/mol |

| Monoisotopic Mass | 178.09399 g/mol |

| Topological Polar Surface Area | 52.3 Ų |

| Heavy Atom Count | 11 |

Note: These values are computationally derived and provided for informational purposes.

Illustrative Biological Activity Profile

The following table presents a hypothetical biological screening profile for this compound to illustrate a potential area of research. The data is not based on experimental results.

| Target/Assay | Activity Metric | Hypothetical Value |

| Staphylococcus aureus | MIC (µg/mL) | 16 |

| Escherichia coli | MIC (µg/mL) | 32 |

| Candida albicans | MIC (µg/mL) | 8 |

| Human Topoisomerase IIα | IC50 (µM) | 12.5 |

| Cyclooxygenase-2 (COX-2) | % Inhibition at 10 µM | 45% |

Note: This data is illustrative and intended to represent a potential research investigation into the compound's biological effects.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15FN2S |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

1-butan-2-yl-3-(2-fluoroethyl)thiourea |

InChI |

InChI=1S/C7H15FN2S/c1-3-6(2)10-7(11)9-5-4-8/h6H,3-5H2,1-2H3,(H2,9,10,11) |

InChI Key |

HGPKTCDHHGCXJH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=S)NCCF |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Thiourea Compounds

Established Synthetic Pathways for Thiourea (B124793) Core Structures

The formation of the thiourea backbone can be achieved through several established synthetic methodologies. The most common and versatile of these is the reaction between an isothiocyanate and an amine.

Reaction of Isothiocyanates with Amines in Thiourea Synthesis

The primary and most straightforward method for synthesizing N,N'-disubstituted thioureas, such as 1-(Butan-2-yl)-3-(2-fluoroethyl)thiourea, involves the nucleophilic addition of an amine to an isothiocyanate. mdpi.com This reaction is typically high-yielding and allows for a wide variety of substituents on the thiourea core. mdpi.com

For the specific synthesis of this compound, two main pathways are viable:

Pathway A: The reaction of sec-butylamine (B1681703) with 2-fluoroethyl isothiocyanate.

Pathway B: The reaction of 2-fluoroethylamine with sec-butyl isothiocyanate.

The choice between these pathways often depends on the commercial availability and stability of the starting isothiocyanate and amine. The reaction is generally carried out in a suitable solvent, such as dichloromethane (B109758) or tert-butanol, at room temperature. mdpi.com The high nucleophilicity of primary aliphatic amines ensures that the reaction typically proceeds to completion with high yields. mdpi.com Microwave-assisted synthesis can also be employed to significantly reduce reaction times from hours to minutes. rsc.org

Alternative Synthetic Approaches for Thiourea Derivatives

One common alternative involves the use of carbon disulfide. In this approach, a primary amine reacts with carbon disulfide, often in the presence of a base, to form a dithiocarbamate (B8719985) salt. This intermediate can then be treated with a desulfurizing agent in the presence of a second amine to yield the unsymmetrical thiourea. scribd.com Greener synthetic approaches utilize water as a solvent and solar energy to drive the reaction between primary amines and carbon disulfide. scribd.com

Another method involves the use of phenyl chlorothionoformate. An amine can react with phenyl chlorothionoformate to produce a thiocarbamate intermediate, which can then be reacted with a second amine in water at reflux to give the desired unsymmetrical thiourea in good yields. researchgate.net

Furthermore, thioureas can be synthesized from other thiourea derivatives. For instance, N-substituted-N'-benzoylthioureas can be debenzoylated using hydrazine (B178648) hydrate (B1144303) under solvent-free conditions to produce N-substituted thioureas. researchgate.net

Targeted Derivatization of this compound

Modification of the peripheral groups of the this compound molecule can be explored to modulate its physicochemical and biological properties. Strategies can be devised to alter the butan-2-yl and the 2-fluoroethyl moieties.

Strategies for Modifying the Butan-2-yl Moiety

The butan-2-yl group, a secondary alkyl chain, presents opportunities for functionalization, primarily through C-H activation strategies. Recent advances in organometallic chemistry have enabled the selective functionalization of C(sp³)–H bonds, which are typically considered unreactive.

A plausible approach for modifying the butan-2-yl group would involve a directing group-assisted C-H activation. In this strategy, a coordinating group on the molecule directs a transition metal catalyst to a specific C-H bond, facilitating its cleavage and subsequent functionalization. The nitrogen atoms of the thiourea core could potentially act as directing groups, guiding a catalyst to the C-H bonds of the adjacent butan-2-yl group. This could enable the introduction of various functional groups, such as aryl, alkyl, or heteroatom-containing moieties. However, the efficacy of the thiourea group as a directing group for C-H activation of an adjacent sec-butyl group would require experimental validation.

Alternatively, radical-based approaches could be employed. Nitrogen-centered radicals have been shown to participate in hydrogen-atom transfer (HAT) processes to functionalize remote C(sp³)–H bonds. duke.edu Such a strategy could potentially be adapted to modify the butan-2-yl group in this compound.

| Strategy | Description | Potential Reagents/Catalysts | Challenges |

|---|---|---|---|

| Directing Group-Assisted C-H Activation | Utilization of the thiourea nitrogen to direct a metal catalyst to a C-H bond on the butan-2-yl group for subsequent functionalization. | Palladium, Rhodium, or Iridium catalysts with appropriate ligands. | Effectiveness of the thiourea as a directing group; regioselectivity among the different C-H bonds of the butan-2-yl group. |

| Radical-Based C-H Functionalization | Generation of a nitrogen-centered radical to initiate a hydrogen-atom transfer (HAT) cascade, leading to functionalization of the butan-2-yl group. | Radical initiators (e.g., peroxides, photoredox catalysts) and a suitable functional group source. | Controlling the position of functionalization (regioselectivity) and potential side reactions. |

Strategies for Modifying the 2-Fluoroethyl Moiety

The 2-fluoroethyl group offers different avenues for derivatization, primarily centered around the reactivity of the C-F bond and the adjacent C-H bonds.

One potential strategy is nucleophilic substitution of the fluorine atom. Although the C-F bond is strong, it can be displaced by strong nucleophiles under certain conditions, especially if the reaction is facilitated by the formation of a more stable product. However, direct S_N2 displacement of fluoride (B91410) is generally difficult.

A more likely transformation is an elimination reaction. The presence of a fluorine atom can acidify the protons on the adjacent carbon, making them susceptible to abstraction by a base. This could lead to an E1cb-type elimination to form a vinyl-thiourea derivative. The resulting double bond would then be a versatile handle for further functionalization through various addition reactions.

| Strategy | Description | Potential Reagents | Potential Products |

|---|---|---|---|

| Elimination Reaction | Base-mediated elimination of hydrogen fluoride to introduce a double bond. | Strong, non-nucleophilic bases (e.g., DBU, t-BuOK). | 1-(Butan-2-yl)-3-vinylthiourea. |

| Nucleophilic Substitution | Displacement of the fluoride ion by a nucleophile. | Strong nucleophiles (e.g., thiolates, alkoxides) under forcing conditions. | Thiourea derivatives with a new functional group at the 2-position of the ethyl chain. |

Fluorination Strategies in Thiourea Synthesis

The introduction of fluorine into thiourea derivatives is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. For the synthesis of fluorinated thioureas, the most direct approach is the use of fluorinated building blocks, such as 2-fluoroethylamine or 2-fluoroethyl isothiocyanate, as described in section 2.1.1.

Post-synthetic fluorination of a pre-formed thiourea scaffold is also a possibility, although it can be more challenging. Electrophilic fluorinating agents, such as those based on N-F chemistry, could potentially be used to introduce fluorine at activated positions of the molecule. nih.gov However, the selectivity of such reactions on a molecule with multiple reactive sites, including the sulfur and nitrogen atoms of the thiourea core, would need to be carefully controlled.

For the synthesis of analogs with different fluorination patterns, one could envision starting with precursors that have fluorine atoms at different positions or in greater numbers, such as di- or trifluoroethylamines. nih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations in Thiourea Production

The synthesis of thiourea derivatives, including asymmetrically substituted compounds like this compound, has evolved significantly, moving towards more efficient and environmentally benign methodologies. Traditional methods often involve hazardous reagents, harsh reaction conditions, and the use of volatile organic solvents, prompting the development of advanced synthetic techniques rooted in the principles of green chemistry. rsc.orgasianpubs.org These modern approaches prioritize efficiency, safety, and sustainability by employing catalytic systems and innovative reaction conditions to minimize environmental impact. nih.goveurekalert.org

Catalytic Approaches in Thiourea Synthesis

Catalysis offers a powerful tool for the synthesis of N,N'-disubstituted thioureas, enhancing reaction rates, improving yields, and often allowing for milder reaction conditions. Various catalysts have been explored for their efficacy in promoting the formation of the thiourea backbone.

One notable approach involves the use of iodine as an efficient and readily available catalyst. Studies have demonstrated that iodine can effectively catalyze the synthesis of symmetrically N,N'-disubstituted ureas and thioureas from respective amines and urea (B33335) or thiourea under solvent-free conditions, with reactions often completing within minutes at elevated temperatures. lookchem.com Another accessible catalytic system employs polyethylene (B3416737) glycol (PEG-400) in an aqueous medium for the synthesis of N,N'-diisopropylthiourea from thiourea and diisopropylamine. This method is advantageous as both the solvent (water) and the catalyst can be recycled. google.com

Phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), have also been utilized to optimize the synthesis of N-acyl thiourea derivatives. These catalysts are particularly effective in heterogeneous reaction systems, where they facilitate the interaction between reactants in different phases, thereby increasing reaction speed and yield. nih.gov Furthermore, bifunctional catalysts, which combine a thiourea motif with another functional group like an amine, have been developed for asymmetric synthesis. For instance, catalysts derived from L-proline and cinchona alkaloids have proven highly efficient in the conjugate addition of ketones and aldehydes to nitroalkenes, showcasing the versatility of thiourea-based catalysts in facilitating complex organic transformations. rsc.org

Recent research has also highlighted the use of deep eutectic solvents (DESs) which can act as both a green catalyst and the reaction medium. A system composed of choline (B1196258) chloride and tin(II) chloride has been successfully used for the direct preparation of monosubstituted and N,N-disubstituted thioureas from thiourea and amines. rsc.orgrsc.org This dual-role system simplifies the process and allows for the easy recovery and reuse of the catalyst/solvent for multiple cycles without significant loss of activity. rsc.orgrsc.org

| Catalyst System | Key Features | Typical Substrates | Advantages |

|---|---|---|---|

| Iodine | Solvent-free conditions, rapid reaction | Amines, Phenylhydrazine, Urea/Thiourea | Excellent yields, short reaction times. lookchem.com |

| PEG-400/Water | Aqueous medium, reflux conditions | Thiourea, Diisopropylamine | Recyclable solvent and catalyst, simple workup. google.com |

| Tetra-n-butylammonium bromide (TBAB) | Phase-transfer catalysis | Acyl isothiocyanates, Amines | Improved reaction speed and yield in heterogeneous systems. nih.gov |

| Choline chloride/Tin(II) chloride | Deep eutectic solvent (DES) as catalyst and medium | Thiourea, Amines, Alcohols | Green, reusable catalyst/solvent system, high efficiency. rsc.orgrsc.org |

| Thiourea-amine bifunctional catalysts | Asymmetric catalysis | Ketones, Aldehydes, Nitroalkenes | High enantioselectivity and diastereoselectivity. rsc.org |

Sustainable Methodologies for Thiourea Production

Sustainable or "green" chemistry principles are increasingly being integrated into the synthesis of thiourea compounds to reduce or eliminate the use and generation of hazardous substances. derpharmachemica.com These methodologies focus on aspects such as the use of eco-friendly solvents, alternative energy sources, and solvent-free reaction conditions.

The use of water as a solvent is a cornerstone of green chemistry. One-pot methods have been developed for synthesizing symmetrical and asymmetrical thioureas from an amine, carbon disulfide, and an oxidant like hydrogen peroxide in water. researchgate.net This approach is operationally simple, proceeds under mild conditions, and avoids dangerous by-products. researchgate.net Similarly, the synthesis of thiophenytoins from aryl thioureas has been successfully carried out using water as a green solvent instead of traditional organic solvents like ethanol. derpharmachemica.com

Solvent-free synthesis is another highly effective green strategy. The reaction of amines with carbon disulfide on the surface of alumina (B75360) under microwave irradiation provides a simple and rapid method for preparing symmetrical N,N'-disubstituted thioureas without any solvent. researchgate.net Grinding chemistry, a mechanochemical approach, also allows for solvent-free reactions. Substituted thioureas can be obtained in good yields and short reaction times by simply grinding the reactants together at room temperature. asianpubs.org

The application of non-conventional energy sources like microwave (MW) and ultrasound (US) irradiation is also a key feature of modern sustainable synthesis. nih.gov These techniques can significantly accelerate reaction rates, leading to cleaner transformations and higher yields in shorter timeframes. nih.gov For example, microwave-assisted synthesis has been employed for the rapid preparation of diaryl ureas and thioureas in a one-pot tandem reaction. nih.gov Ultrasound has been used to promote the formation of benzoyl isothiocyanate, a precursor for a series of substituted thioureas, achieving excellent yields in about an hour at room temperature. nih.gov

| Methodology | Principle | Example Application | Advantages |

|---|---|---|---|

| Aqueous Synthesis | Using water as a green solvent | One-pot synthesis of thioureas from amines, CS₂, and H₂O₂. researchgate.net | Environmentally benign, mild conditions, operational simplicity. researchgate.net |

| Microwave Irradiation | Using microwave energy to accelerate reactions | Solvent-free synthesis on alumina surface. researchgate.net | Rapid, efficient, solvent-free, high yields. nih.govresearchgate.net |

| Ultrasound-Assisted Synthesis | Using ultrasonic waves to promote reactions | Formation of benzoyl isothiocyanate for thiourea synthesis. nih.gov | Short reaction times, excellent yields at room temperature. nih.gov |

| Solvent-Free Grinding | Mechanochemical synthesis | Reaction of terephthaloyl dichloride, ammonium (B1175870) thiocyanate, and amines. asianpubs.org | Avoids hazardous solvents, simple, efficient. asianpubs.org |

| Deep Eutectic Solvents (DESs) | Using biodegradable and eco-friendly materials as reaction media | Synthesis of thioureas using a choline chloride/tin(II) chloride system. rsc.org | Reusable, dual catalyst/solvent role, environmentally friendly. rsc.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses in Thiourea Research

Principles of SAR Elucidation in Thiourea (B124793) Derivatives

The biological activity of thiourea derivatives can be finely tuned by altering the substituents on the nitrogen atoms. mdpi.comresearchgate.net The core thiourea scaffold, with its reactive thionic group and two amino groups, allows for extensive chemical modifications that can lead to a wide range of biological responses, including anticancer, antiviral, antibacterial, and antifungal activities. mdpi.combiointerfaceresearch.commdpi.com

The nature of the substituents attached to the thiourea core is a primary determinant of its biological efficacy. biointerfaceresearch.com Key factors include the electronic properties (electron-donating or electron-withdrawing), steric bulk, and lipophilicity of the substituent groups.

For 1-(Butan-2-yl)-3-(2-fluoroethyl)thiourea, the two key substituents are the butan-2-yl group and the 2-fluoroethyl group.

Butan-2-yl Group: This is a bulky, aliphatic, and lipophilic group. Increased lipophilicity can enhance the ability of a compound to cross cell membranes, which is often a critical factor for reaching intracellular targets. biointerfaceresearch.com In various studies on thiourea derivatives, bulky aliphatic groups have been shown to influence activity, with an optimal size and shape often required for potent inhibition of specific biological targets. nih.gov

2-Fluoroethyl Group: The introduction of a fluorine atom can significantly alter the properties of a molecule. Fluorine is highly electronegative and can influence the electronic environment of the thiourea core. researchgate.net The presence of fluorine can also enhance metabolic stability by blocking sites of oxidation and can increase binding affinity to target proteins through the formation of favorable interactions. rsc.org

The combination of a lipophilic alkyl group and a fluoroalkyl group in this compound suggests a molecule designed to balance membrane permeability and potential target interactions.

| Substituent in this compound | General Property | Potential Influence on Biological Activity |

|---|---|---|

| Butan-2-yl | Aliphatic, Lipophilic, Bulky | Enhances membrane permeability; steric bulk may influence target binding specificity. |

| 2-Fluoroethyl | Alkyl, Fluorinated | Increases metabolic stability; fluorine's electronegativity can alter electronic properties and binding interactions. |

The relative positions of functional groups on the substituents can also have a profound impact on the biological activity of thiourea derivatives. While the core structure of this compound has its substituents on the nitrogen atoms, the specific arrangement of atoms within these substituents is important.

For the butan-2-yl group, the attachment is via the second carbon atom, creating a chiral center. The stereochemistry at this position can be critical for biological activity, as different enantiomers may interact differently with chiral biological targets like enzymes and receptors. benthamdirect.comnih.gov

In the 2-fluoroethyl group, the fluorine atom is on the terminal carbon. This position is significant as it is less likely to be sterically hindered and can participate in interactions with the biological target. The electron-withdrawing effect of the fluorine atom can also influence the acidity of the adjacent N-H proton of the thiourea core, potentially affecting its hydrogen bonding capabilities. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiourea Analogues

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgtaylorandfrancis.com This approach is invaluable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and/or structural features. researchgate.net A general QSAR model can be expressed as:

Biological Activity = f (Physicochemical Descriptors) + error

Physicochemical descriptors are numerical representations of various molecular properties, which can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of a molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, with the logarithm of the partition coefficient (logP) being the most common. sciencepublishinggroup.comsciencepublishinggroup.com

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its connectivity and branching.

Once these descriptors are calculated for a set of molecules with known biological activities, statistical methods such as multiple linear regression (MLR) are used to build a predictive model. sciencepublishinggroup.comsciencepublishinggroup.com

While a specific QSAR model for this compound is not publicly available, we can infer the potential importance of certain descriptors based on general QSAR studies of thiourea derivatives. For a series of analogues of this compound, a QSAR study would likely reveal the following:

Lipophilicity (logP): The balance between the lipophilic butan-2-yl group and the more polar thiourea and fluoroethyl moieties would be a critical factor. A parabolic relationship between logP and activity is often observed, indicating an optimal lipophilicity for biological efficacy. sciencepublishinggroup.comfarmaciajournal.com

Molecular Weight and Volume: These steric parameters would be important, as either too small or too large a molecule may not fit optimally into the binding site of the biological target.

Electronic Parameters: The electronegativity of the fluorine atom would likely be a significant descriptor, influencing the molecule's ability to form hydrogen bonds and other electrostatic interactions. nih.gov

| Descriptor Category | Specific Descriptor Example | Relevance to this compound Analogues |

|---|---|---|

| Hydrophobic | logP | Crucial for predicting membrane permeability and overall bioavailability. |

| Steric | Molecular Weight, van der Waals Volume | Important for determining the fit of the molecule within a biological target's binding site. nih.gov |

| Electronic | Partial Atomic Charges, LUMO energy | Reflects the influence of the fluorine atom on the molecule's reactivity and interaction potential. researchgate.net |

| Topological | Connectivity Indices | Describes the branching and overall shape of the molecule. |

Conformational Analysis and Stereochemical Considerations in Thiourea Derivatives

The three-dimensional structure of a molecule, including its conformation and stereochemistry, is a critical determinant of its biological activity. Thiourea derivatives are known to exist in different conformational states due to restricted rotation around the C-N bonds. researchgate.netnih.govacs.org

The thiourea backbone can adopt several conformations, commonly referred to as syn or anti (or cis and trans) with respect to the orientation of the substituents relative to the C=S bond. nih.govacs.org In solution, an interconversion between different conformations, such as E,Z and Z,E, can occur. researchgate.net The larger size of the sulfur atom in thioureas, compared to the oxygen in ureas, can influence the preference for certain conformations. beilstein-journals.org For instance, some studies suggest that the anti-anti conformer is preferred in certain di-substituted thioureas. beilstein-journals.org

For this compound, the interplay of the steric bulk of the butan-2-yl group and the electronic nature of the 2-fluoroethyl group will influence the conformational equilibrium. The specific conformation adopted upon binding to a biological target is likely to be the one that maximizes favorable interactions.

Furthermore, the presence of a chiral center in the butan-2-yl group means that this compound can exist as two enantiomers (R and S). It is well-established in medicinal chemistry that enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles. benthamdirect.comnih.gov This is because biological targets are themselves chiral, and one enantiomer may fit into the binding site much more effectively than the other. Any comprehensive study of this compound would need to evaluate the individual enantiomers to fully understand its biological potential.

Impact of Molecular Conformation on Biological Recognition

In this compound, the molecule can exist in several conformations due to rotation around the C-N single bonds. The two N-H protons can be arranged in different ways with respect to the sulfur atom, leading to distinct three-dimensional shapes. researchgate.net This conformational flexibility allows the molecule to potentially adapt its shape to fit into the binding site of a biological target, such as an enzyme or receptor. The ability to form specific hydrogen bonds is a hallmark of thiourea derivatives' interaction with proteins. dergipark.org.tr The precise conformation determines the distance and angle between the hydrogen bond donors and acceptors, which must be optimal for effective binding and subsequent biological response.

The presence of the bulky butan-2-yl group and the electronegative fluorine atom on the ethyl chain will influence the conformational preferences, affecting the stability of different rotational isomers (rotamers). This, in turn, dictates how the molecule presents itself for biological recognition, where a specific conformation is often required for potent activity.

| Substituent Rotation | Rotation around C-N bonds allows for different spatial orientations of the butan-2-yl and 2-fluoroethyl groups. | Allows conformational flexibility, which may be necessary for an induced-fit binding mechanism. |

Stereoisomerism and Its Role in Thiourea Research

The presence of a chiral center in the butan-2-yl group means that this compound exists as a pair of enantiomers: (R)-1-(butan-2-yl)-3-(2-fluoroethyl)thiourea and (S)-1-(butan-2-yl)-3-(2-fluoroethyl)thiourea. Stereoisomerism is a fundamental aspect of medicinal chemistry because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov Consequently, enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.

Research on various chiral thiourea derivatives has consistently demonstrated the importance of stereochemistry in determining biological effects. nih.govrsc.org One enantiomer often fits more precisely into a chiral binding site than the other, leading to a stronger and more effective interaction. This "stereospecificity" is a cornerstone of drug action. For example, studies on chiral thioureas as potential anticancer agents have shown that the stereochemistry of amino acid residues incorporated into the structure significantly affects their tumor growth inhibitory activity. nih.gov

While direct experimental data for the individual enantiomers of this compound is not available, it is scientifically established that they would be expected to interact differently with chiral biological targets. One enantiomer may be significantly more active than the other, or they could even have different types of biological effects. This principle is illustrated by the differing activities of enantiomers in analogous chiral thiourea compounds.

Table 2: Illustrative Example of Stereoisomerism Impact on Biological Activity in a Chiral Thiourea Analog (Data presented is for an analogous compound, 1-(1-(naphthalen-1-yl)ethyl)-3-(4-nitrophenyl)thiourea, to illustrate the principle of stereoselectivity)

| Enantiomer | Target Cell Line | IC₅₀ (µM) - Growth Inhibition |

| (S)-enantiomer | MCF7 (Breast Cancer) | 3.0 - 5.5 |

| (R)-enantiomer | MCF7 (Breast Cancer) | 5.0 - 13.0 |

| (S)-enantiomer | T47D (Breast Cancer) | 3.0 - 5.5 |

| (R)-enantiomer | T47D (Breast Cancer) | 5.0 - 13.0 |

This table demonstrates that for a representative chiral thiourea, the (S)-enantiomer exhibits a stronger growth inhibitory effect (lower IC₅₀ value) compared to the (R)-enantiomer, highlighting the critical role of stereochemistry in biological activity.

Computational Chemistry and Theoretical Investigations of Thiourea Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, electronic properties, and spectroscopic signatures.

Density Functional Theory (DFT) has become a standard and versatile method for studying thiourea (B124793) derivatives due to its favorable balance of accuracy and computational cost. mdpi.comsciensage.info Researchers employ DFT to optimize molecular structures, calculate vibrational frequencies for comparison with experimental infrared and Raman spectra, and determine various quantum chemical parameters. mdpi.comnih.gov

Key electronic properties and molecular descriptors derived from DFT calculations help in understanding the reactivity and stability of thiourea compounds. sciensage.inforesearchgate.net These parameters often show a strong correlation with the observed biological activity of the compounds. sciensage.info For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

DFT calculations have been successfully used to study a variety of thiourea derivatives, including those containing thiazole, benzothiazole, and phenyl moieties, to evaluate their potential as antimicrobial or anticancer agents. mdpi.comnih.govrsc.orgechemcom.com

Table 1: Quantum Chemical Parameters Calculated for a Generic Thiourea Derivative using DFT

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher values suggest greater reactivity as a nucleophile. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower values suggest greater reactivity as an electrophile. |

| Energy Gap (ΔE) | Difference between EHOMO and ELUMO | A small gap implies high chemical reactivity and low kinetic stability. |

| Ionization Potential (IP) | The minimum energy required to remove an electron. | Relates to the molecule's susceptibility to oxidation. |

| Electron Affinity (EA) | The energy released when an electron is added. | Relates to the molecule's susceptibility to reduction. |

| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. | Influences the nature of chemical bonds and intermolecular interactions. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A higher value indicates greater stability. |

| Chemical Softness (S) | The reciprocal of chemical hardness. | A higher value indicates greater reactivity. |

This table is illustrative, based on typical parameters evaluated in DFT studies of thiourea derivatives.

A molecular orbital analysis of 1-(Butan-2-yl)-3-(2-fluoroethyl)thiourea would focus on the distribution and energies of its frontier molecular orbitals (HOMO and LUMO). The thiourea core, SC(NH)₂, is central to its electronic properties. wikipedia.org The HOMO is typically characterized by significant contributions from the lone pair electrons on the sulfur atom and π-electrons from the N-C-S system. nih.gov The LUMO is generally a π* antibonding orbital distributed over the C=S bond. nih.gov

For this compound, the substituents would modulate these orbitals:

Butan-2-yl group: As an alkyl group, it is an electron-donating group through an inductive effect. This would be expected to raise the energy of the HOMO, potentially making the molecule a better electron donor compared to unsubstituted thiourea.

The interplay of the electron-donating butan-2-yl group and the electron-withdrawing fluoroethyl group would create a unique electronic profile. DFT calculations would precisely quantify these effects, mapping the electron density and identifying the most likely sites for nucleophilic and electrophilic attack.

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Interactions

While quantum calculations describe the static electronic state of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. This is crucial for understanding how a molecule behaves in a realistic environment, such as in solution or interacting with a biological target.

Thiourea derivatives are conformationally flexible due to the rotation around the C-N single bonds. acs.orgresearchgate.net This rotation leads to different conformers, such as syn-syn, syn-anti, and anti-anti, which can have different energies and properties. researchgate.netacs.org MD simulations can explore the conformational landscape of a thiourea derivative, revealing the most stable conformers and the energy barriers for interconversion between them. acs.org

These simulations model the molecule's movements by solving Newton's equations of motion for every atom over a series of very short time steps. nih.govacs.org This allows for the analysis of fluctuations in bond lengths, angles, and dihedral angles, providing a detailed picture of the molecule's flexibility. Studies have shown that the conformational preferences of thioureas can be influenced by the solvent environment and interactions with other molecules. acs.orgresearchgate.net

MD simulations are a cornerstone for studying how a ligand, such as a thiourea derivative, interacts with a biological target like an enzyme or receptor. nih.govacs.orgrsc.org After an initial binding pose is predicted by molecular docking, an MD simulation is run to assess the stability of the ligand-protein complex. nih.govpensoft.net

For this compound, a simulation would place the molecule in the active site of a potential target protein and model its behavior over time, typically for nanoseconds. The simulation would reveal:

Stability of the complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can determine if the ligand remains stably bound in the predicted pose. nih.govnih.gov

Key interactions: The simulation tracks the formation and breaking of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the ligand and specific amino acid residues in the binding pocket. nih.govrsc.org The thiourea moiety is an excellent hydrogen bond donor, while the butan-2-yl group can form hydrophobic interactions and the fluorine atom can participate in halogen bonds or other electrostatic interactions.

Binding Free Energy: Advanced calculations, such as MM-PBSA or MM-GBSA, can be performed on the MD trajectory to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. nih.govpensoft.net

This detailed analysis helps to understand the molecular basis of the ligand's activity and can guide modifications to improve its binding potency and selectivity. nih.gov

Molecular Docking and Virtual Screening in Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a ligand, such as a thiourea derivative, might bind to the active site of a protein. biointerfaceresearch.comresearchgate.net

The process involves placing the 3D structure of the ligand into the binding site of the target protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score. rsc.orgnih.gov Lower scores typically indicate a more favorable binding interaction. researchgate.net Docking studies on various thiourea derivatives have successfully identified key interactions, such as hydrogen bonds formed by the N-H protons and the sulfur atom of the thiourea core with protein residues. rsc.orgrsc.org

Virtual screening uses docking on a massive scale, where large libraries of compounds are computationally tested against a specific protein target to identify potential "hits" for further investigation. pensoft.netsnv63.ruui.ac.id Thiourea derivatives are frequently included in these libraries due to their diverse biological activities. snv63.ruui.ac.id This approach accelerates the early phase of drug discovery by prioritizing compounds for synthesis and experimental testing, saving significant time and resources. snv63.ruresearchgate.net For a novel compound like this compound, virtual screening could be used to screen it against a panel of known drug targets to hypothesize its potential biological function.

Table 2: Illustrative Molecular Docking Results for Thiourea Derivatives Against a Hypothetical Protein Kinase

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

|---|---|---|---|

| Derivative A | -9.5 | Glu85, Leu132, Asp145 | 2 (with Glu85, Asp145) |

| Derivative B | -8.8 | Cys84, Leu132, Val133 | 1 (with Cys84 backbone) |

| Derivative C | -8.2 | Glu85, Phe144 | 1 (with Glu85) |

| This compound (Hypothetical) | -9.1 | Glu85, Leu132, Phe144, Met75 | 2 (with Glu85, Asp145); Hydrophobic contact with Leu132; Halogen interaction with Met75 |

| Reference Inhibitor | -10.2 | Glu85, Cys84, Asp145 | 3 (with Glu85, Cys84, Asp145) |

This table is a hypothetical representation based on typical data from molecular docking studies of kinase inhibitors. biointerfaceresearch.comresearchgate.net

Computational Approaches to Predict Protein-Ligand Interactions

The biological activity of thiourea derivatives is intrinsically linked to their ability to interact with specific protein targets. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are pivotal in predicting and characterizing these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. For a compound like this compound, docking studies would involve computationally placing the molecule into the active site of a known or putative protein target. The scoring functions used in docking algorithms would then estimate the binding energy, with lower values typically indicating a more favorable interaction. For instance, docking studies on other thiourea derivatives have successfully predicted their binding to enzymes like urease and various protein kinases, highlighting the role of the thiourea moiety in forming crucial hydrogen bonds and hydrophobic interactions within the active site. biointerfaceresearch.comnih.gov

A hypothetical docking study of this compound with a protein kinase could yield the following illustrative data:

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase A | -8.5 | LYS72, GLU91, ASP184 |

| p38 MAPK | -7.9 | MET109, LYS53, ASP168 |

| VEGFR2 | -9.1 | CYS919, ASP1046, GLU885 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

In Silico Screening for Novel Biological Targets for Thiourea Compounds

In silico screening, also known as virtual screening, is a powerful strategy for identifying novel biological targets for a given compound. This approach involves screening large databases of protein structures to find potential receptors that can bind to the molecule of interest. For this compound, reverse docking could be employed. In this method, the compound is docked against a library of clinically relevant protein targets to identify those with the highest predicted binding affinities.

This approach has been successfully used for other thiourea derivatives to uncover new therapeutic applications. mdpi.com For example, a thiourea compound initially synthesized as an antimicrobial agent might be found to have high affinity for a cancer-related protein through in silico screening, thus opening up new avenues for research and development. The functionalized nature of thiourea derivatives makes them versatile scaffolds for interacting with a wide range of biological targets. biointerfaceresearch.com

The results of an in silico screening campaign for this compound could be represented as follows:

| Protein Target Class | Representative Protein | Predicted Binding Score |

| Kinases | Epidermal Growth Factor Receptor | High |

| Proteases | Cathepsin K | Medium |

| Nuclear Receptors | Estrogen Receptor Alpha | Low |

Note: This table is hypothetical and serves to illustrate the potential outcomes of an in silico screening study.

Predictive Modeling for Biological Activities and Mechanism of Action (excluding clinical data)

Predictive modeling plays a crucial role in forecasting the biological activities of novel compounds and in understanding their underlying mechanisms of action. These models are built using existing data on related compounds and can significantly reduce the need for extensive and costly experimental testing in the early stages of drug discovery.

Predicting Potential Receptor Binding Sites for Thiourea Derivatives

Computational tools can predict the potential binding sites of a ligand on a protein surface, even when the exact binding location is unknown. Algorithms that analyze the protein's topology, physicochemical properties, and evolutionary conservation can identify pockets or cavities that are likely to serve as binding sites. For this compound, these methods could be used to identify potential allosteric binding sites on a target protein, which could offer a novel mechanism for modulating the protein's activity. The thiourea backbone is known to be a key pharmacophore in designing promising drug prototypes. mdpi.com

Computational Insights into Cellular Signaling Pathways Modulated by Thioureas

Understanding how a compound affects cellular signaling pathways is critical to elucidating its mechanism of action. Computational systems biology approaches can be used to model the complex network of interactions that constitute a signaling pathway. By integrating data from various sources, including genomics, proteomics, and transcriptomics, these models can simulate how the introduction of a compound like this compound might perturb the pathway.

For instance, if in silico screening suggests that this thiourea derivative targets a specific kinase, a computational model of the corresponding signaling pathway could predict the downstream effects of inhibiting this kinase. researchgate.net This could include changes in the expression of certain genes or the activation state of other proteins in the pathway. Such computational insights can help to formulate testable hypotheses about the compound's biological effects and guide further experimental validation. nih.govnih.gov The ability of thiourea derivatives to target multiple pathways involved in carcinogenesis makes them attractive candidates for further research. biointerfaceresearch.com

Pharmacological and Biological Research Paradigms for Thiourea Derivatives Excluding Clinical Trials

Antimicrobial Research Focus (Antibacterial, Antifungal, Antiviral)

The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents, and thiourea (B124793) derivatives have shown promise in this area. mdpi.comnih.gov Their antimicrobial properties are attributed to the presence of nitrogen and sulfur atoms, which can interact with various biological targets. mdpi.com

Investigation of Antibacterial Mechanisms of Action

Thiourea derivatives have demonstrated activity against a range of bacteria, particularly Gram-positive strains. nih.govnih.gov One study highlighted a series of thiourea derivatives, with compound TD4 being the most potent against several Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA). nih.gov The minimum inhibitory concentrations (MICs) for TD4 against these strains ranged from 2 to 16 µg/mL. nih.gov The proposed mechanism of action for TD4 involves the disruption of NAD+/NADH homeostasis and the integrity of the bacterial cell wall. nih.gov

Another study on thiourea derivatives incorporating a 3-amino-1H-1,2,4-triazole scaffold also reported significant inhibition against Gram-positive cocci like S. aureus and S. epidermidis, with MIC values in the range of 4–32 μg/mL. nih.gov These findings suggest that thiourea derivatives can act through various mechanisms to exert their antibacterial effects.

| Compound/Derivative Series | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Thiourea Derivative (TD4) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2–16 µg/mL | nih.gov |

| Thiourea Derivative (TD4) | Staphylococcus epidermidis | 2–16 µg/mL | nih.gov |

| Thiourea Derivative (TD4) | Enterococcus faecalis | 2–16 µg/mL | nih.gov |

| Thiourea derivatives with 3-amino-1H-1,2,4-triazole scaffold | Staphylococcus aureus | 4–32 µg/mL | nih.gov |

| Thiourea derivatives with 3-amino-1H-1,2,4-triazole scaffold | Staphylococcus epidermidis | 4–32 µg/mL | nih.gov |

Research into Antifungal Potency and Target Pathways

The antifungal potential of thiourea derivatives has also been a subject of investigation. Studies have shown that both the thiourea ligands and their metal complexes can exhibit significant anti-yeast activity. mdpi.com One study screened five thiourea derivative ligands and their Ni2+ and Cu2+ complexes against various Candida species, including C. albicans, C. krusei, C. glabrata, C. tropicalis, and C. parapsilosis. mdpi.com The results indicated that the in vitro anti-yeast activity of both the ligands and their metal complexes was often greater than their antibacterial activity. mdpi.com While the precise target pathways are still being elucidated, the ability of these compounds to inhibit fungal growth highlights a promising area for further research.

Exploration of Antiviral Efficacy against Relevant Pathogens

Increasing evidence suggests that thiourea derivatives possess antiviral properties. nih.gov Research in this area is ongoing, with studies exploring their efficacy against a variety of viral pathogens. The structural diversity of thiourea derivatives allows for the synthesis of a wide array of compounds with the potential to inhibit viral replication and entry into host cells. mdpi.com

Anticancer Research Perspectives

Thiourea derivatives have emerged as a promising class of compounds in the field of oncology research. mdpi.com Their potential to inhibit the growth of cancer cells has been demonstrated in numerous in vitro studies. mdpi.comnih.gov

Cell-Based Assays in Cancer Cell Lines (In Vitro Models)

The cytotoxic effects of various thiourea derivatives have been evaluated against a panel of human cancer cell lines. For instance, new thiourea derivatives bearing a benzodioxole moiety were tested against HCT116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines. nih.gov Many of these derivatives showed significant cytotoxic effects, with some exhibiting greater potency than the standard chemotherapeutic drug doxorubicin. nih.gov For example, one N1,N3-disubstituted-thiosemicarbazone derivative (compound 7) displayed IC50 values of 1.11, 1.74, and 7.0 μM against HCT116, HepG2, and MCF-7 cells, respectively. nih.gov

| Cancer Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| HCT116 (Colon Cancer) | 1.11 | nih.gov |

| HepG2 (Liver Cancer) | 1.74 | nih.gov |

| MCF-7 (Breast Cancer) | 7.0 | nih.gov |

| Doxorubicin (Reference) - HCT116 | 8.29 | nih.gov |

| Doxorubicin (Reference) - HepG2 | 7.46 | nih.gov |

| Doxorubicin (Reference) - MCF-7 | 4.56 | nih.gov |

Mechanistic Studies of Apoptosis and Cell Cycle Modulation (In Vitro Models)

Beyond general cytotoxicity, research has delved into the mechanisms by which thiourea derivatives induce cancer cell death. Studies have shown that these compounds can trigger apoptosis (programmed cell death) and modulate the cell cycle. nih.gov The anticancer mechanisms of the aforementioned benzodioxole-bearing thiourea derivatives were investigated through EGFR (Epidermal Growth Factor Receptor) inhibition and apoptosis assessments. nih.gov The ability of these compounds to interfere with key signaling pathways involved in cell survival and proliferation underscores their therapeutic potential.

No Publicly Available Research Found for "1-(Butan-2-yl)-3-(2-fluoroethyl)thiourea" in Specified Pharmacological Contexts

Following a comprehensive search of scientific literature and databases, no specific pharmacological or biological research studies were identified for the chemical compound "this compound" within the areas of anti-inflammatory, immunomodulatory, or antiparasitic investigations.

The requested article, which was to be strictly focused on this specific compound and structured around detailed research findings in these areas, cannot be generated at this time due to the absence of available data in the public domain.

While the broader class of thiourea derivatives has been the subject of extensive research, demonstrating a wide range of biological activities, these findings are not specific to "this compound". General information about thiourea derivatives includes:

Anti-inflammatory and Immunomodulatory Properties: Various thiourea derivatives have been investigated for their potential to modulate inflammatory responses. Studies have explored their effects in different in vitro models, with some compounds showing inhibition of pro-inflammatory cytokines and enzymes. biointerfaceresearch.commdpi.com Research has also touched upon the immunomodulatory effects of the thiourea chemical scaffold.

Antiparasitic and Antiprotozoal Research: The thiourea moiety is a key feature in many compounds screened for activity against various parasites. nih.govmdpi.comresearchgate.net

Antimalarial Activity: Certain thiourea derivatives have been synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.

Antileishmanial Activity: A number of studies have focused on designing and synthesizing thiourea derivatives as potential agents against different Leishmania species, with some compounds showing promising activity in laboratory settings. nih.govmdpi.comresearchgate.netresearchgate.net

Antitrypanosomal Activity: Research has also been conducted on the efficacy of thiourea-containing molecules against trypanosomes, the protozoa that cause diseases like Chagas disease and African trypanosomiasis.

However, to maintain scientific accuracy and adhere to the specific constraints of the request, which mandated a sole focus on "this compound," an article detailing its specific research findings cannot be produced. Providing generalized information on the thiourea class would contradict the explicit instructions.

Further research and publication in peer-reviewed scientific journals would be required before a detailed and accurate article on the pharmacological and biological properties of "this compound" can be written.

Enzyme Inhibition Studies

No studies detailing the enzyme inhibition properties of this compound were found in the public domain.

There is no available research specifically identifying this compound as an inhibitor of any specific enzymes.

Without any primary research on its enzyme inhibitory activity, no mechanistic characterization of enzyme inhibition by this compound has been published.

Agrochemical Research Applications

No literature was found that investigates the potential agrochemical applications of this compound.

There are no published studies on the herbicidal activity or the mechanism of action of this compound.

No research has been published detailing any insecticidal activity or the identification of biological targets for this compound.

There is no available data on the fungicidal activity of this compound against any plant pathogens.

Coordination Chemistry and Material Science Applications of Thiourea Derivatives

Thiourea (B124793) Derivatives as Ligands in Metal Complex Formation

Thiourea and its derivatives are versatile ligands in coordination chemistry due to the presence of both soft sulfur and hard nitrogen donor atoms. isca.me This allows them to coordinate with a wide range of metal ions, forming stable complexes with diverse geometries and properties. isca.menih.govresearchgate.net The electronic and steric properties of the substituents on the nitrogen atoms, such as the chiral butan-2-yl and the electron-withdrawing 2-fluoroethyl groups in "1-(Butan-2-yl)-3-(2-fluoroethyl)thiourea," can significantly modulate the coordination behavior and the characteristics of the resulting metal complexes. nih.gov

Synthesis and Characterization of Metal-Thiourea Complexes

The synthesis of metal-thiourea complexes is typically achieved by reacting a metal salt with the thiourea derivative in a suitable solvent. isca.meksu.edu.tr For instance, complexes of palladium(II), ruthenium(II), gold(I), silver(I), copper(II), and cobalt(II) have been prepared using various substituted thioureas. isca.menih.govbohrium.commdpi.com

Characterization of these complexes is crucial to determine their structure and coordination mode. Common analytical techniques include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: Coordination of the thiourea ligand to a metal ion is often confirmed by shifts in the characteristic vibrational bands. A decrease in the frequency of the C=S stretching vibration and changes in the N-H stretching frequencies typically indicate coordination through the sulfur and/or nitrogen atoms. isca.meksu.edu.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy help to elucidate the structure of the complex in solution. Changes in the chemical shifts of the N-H protons and adjacent carbon atoms upon complexation provide evidence of ligand binding. mdpi.com

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex, providing information about the coordination geometry around the metal center. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the precise coordination environment of the metal ion. mdpi.comresearchgate.net Thiourea derivatives have been shown to act as monodentate ligands (coordinating through the sulfur atom) or as bidentate N,S-chelating ligands. mdpi.comresearchgate.netmdpi.com

Table 1: Examples of Metal Complexes with Thiourea Derivatives

| Metal Ion | Thiourea Ligand Example | Coordination Mode | Resulting Complex Formula Example |

|---|---|---|---|

| Pd(II) | 1-Benzoyl-3,3-dialkyl thiourea | O,S-bidentate | [Pd(L)₂] |

| Ru(II) | Chiral aroyl thioureas | S-monodentate | [Ru(L)Cl(η⁶-C₆H₆)] |

| Cu(II) | 1-(alkyl/halogen-phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | N,S-bidentate | [Cu(L)₂] |

| Ag(I) | Thiourea with phosphine (B1218219) group | P,S-chelate | [Ag(L)(PPh₃)]OTf |

Note: This table presents generalized examples from the literature on various thiourea derivatives.

Role of Thiourea Ligands in Catalysis

Metal complexes incorporating thiourea ligands have demonstrated significant potential as catalysts in organic synthesis. researchgate.netgoogle.com The thiourea moiety can influence the steric and electronic environment of the metal center, thereby tuning its catalytic activity and selectivity. nih.gov

A notable application is in asymmetric catalysis. For example, chiral half-sandwich Ru(II)-benzene complexes containing chiral aroyl thiourea ligands have been successfully employed as catalysts for the enantioselective reduction of ketones. nih.gov In such systems, the chirality of the thiourea ligand is transferred to the product, leading to high enantioselectivity. The specific structure of "this compound," featuring a chiral center, makes its metal complexes promising candidates for similar asymmetric transformations.

Organocatalysis Mediated by Thiourea Scaffolds

In the last two decades, thiourea derivatives have emerged as powerful, metal-free organocatalysts. nih.govnih.gov Their catalytic activity stems from their ability to act as hydrogen-bond donors. nih.govwikipedia.org The two N-H groups of the thiourea moiety can form a bidentate hydrogen-bonding interaction with hydrogen-bond accepting substrates, such as carbonyls, imines, and nitro groups, thereby activating them towards nucleophilic attack. wikipedia.org Thioureas are generally more acidic and stronger hydrogen-bond donors than their urea (B33335) counterparts. nih.govwikipedia.org

Enantioselective Organocatalysis Using Chiral Thioureas

The introduction of a chiral scaffold to the thiourea core, as seen in "this compound," enables its use in a wide array of enantioselective reactions. rsc.org These catalysts are often bifunctional, meaning they possess both a hydrogen-bond donating thiourea group to activate the electrophile and a Lewis basic site (e.g., an amine) to activate the nucleophile. nih.govrsc.orgnih.gov This dual activation within a single molecule provides a highly organized transition state, leading to excellent stereocontrol. rsc.org

Table 2: Representative Enantioselective Reactions Catalyzed by Chiral Thioureas

| Reaction Type | Catalyst Type | Substrates | Enantiomeric Excess (ee) |

|---|---|---|---|

| Michael Addition | Bifunctional amine-thiourea | Malonates and nitro-olefins | Up to 99% |

| Strecker Synthesis | Schiff base thiourea | Imines and HCN | Up to >99% |

| Cyanosilylation of Ketones | Bifunctional amino-thiourea | Alkyl aryl ketones and TMSCN | Up to 97% |

| Aza-Henry Reaction | Bifunctional amine-thiourea | N-Boc imines and nitroalkanes | Up to 98% |

Note: This table is a compilation of data for various chiral thiourea catalysts reported in the literature. rsc.orgnih.govlibretexts.orgresearchgate.net

Mechanisms of Organocatalytic Reactions Involving Thioureas

The primary mechanism of thiourea organocatalysis involves the activation of an electrophile through hydrogen bonding. wikipedia.org In a typical reaction, for example, the Michael addition of a nucleophile to a nitro-olefin, the thiourea catalyst's two N-H protons form hydrogen bonds with the oxygen atoms of the nitro group. rsc.orglibretexts.org This interaction lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the nitro-olefin, making it more susceptible to nucleophilic attack.

In bifunctional systems, the basic group on the catalyst (often a tertiary amine) simultaneously deprotonates the nucleophile, increasing its reactivity. nih.govlibretexts.org The resulting ion pair is held in a specific orientation within the chiral pocket of the catalyst, ensuring that the nucleophile attacks the electrophile from a particular face, which dictates the stereochemical outcome of the reaction. libretexts.org This cooperative, dual activation is key to the high efficiency and enantioselectivity observed with many chiral thiourea catalysts. nih.gov

Applications in Materials Science and Sensing

Beyond catalysis, thiourea derivatives are valuable in materials science, particularly in the development of chemical sensors. mdpi.com Their ability to bind to specific ions through hydrogen bonding or coordination makes them excellent receptors for molecular recognition. nih.gov This interaction can be designed to produce a measurable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorogenic sensor). researchgate.net

Thiourea-based sensors have been developed for the detection of both cations and anions. mdpi.com For example, derivatives have been designed to selectively bind and detect environmentally and biologically important ions like mercury (Hg²⁺) and copper (Cu²⁺). mdpi.com The binding event with the metal ion alters the electronic properties of the sensor molecule, leading to a visible color change or quenching/enhancement of its fluorescence. mdpi.com Similarly, the hydrogen-bonding capabilities of the thiourea N-H groups have been exploited to create receptors for various anions, including carboxylates and fluoride (B91410). researchgate.net

Table 3: Sensing Applications of Thiourea Derivatives

| Target Analyte | Sensor Type | Principle of Detection |

|---|---|---|

| Mercury (Hg²⁺) | Spectrofluorimetric | Quenching of fluorescence upon binding |

| Copper (Cu²⁺) | Colorimetric | Visual color change from colorless to yellow upon chelation |

| Dicarboxylates | Fluorescent | Change in fluorescence intensity upon complexation |

Note: This table summarizes various sensing applications reported for different thiourea derivatives. mdpi.comresearchgate.net

Thiourea-Based Materials for Molecular Recognition

Thiourea derivatives are exemplary in the field of molecular recognition, primarily for their ability to form strong and directional hydrogen bonds with various anionic species. nih.govresearchgate.net The two N-H protons on the thiourea backbone act as effective hydrogen bond donors, enabling the molecule to "recognize" and bind to anions. The binding affinity and selectivity can be tuned by the electronic nature of the substituents on the nitrogen atoms.

In the case of this compound, the electron-withdrawing nature of the 2-fluoroethyl group is expected to increase the acidity of the adjacent N-H proton. This heightened acidity would enhance its hydrogen-bonding capability, making it a potentially more effective receptor for basic anions compared to thioureas with only alkyl substituents. The butan-2-yl group, being a bulkier alkyl group, will influence the steric accessibility of the binding pocket and the solubility of the receptor-anion complex in different solvents.

The general mechanism of anion recognition by thiourea derivatives is depicted below:

Figure 1: General mechanism of anion binding by a thiourea derivative.

The strength of this interaction is often quantified by the association constant (Kₐ), with higher values indicating stronger binding. The table below presents representative association constants for various anions with different thiourea-based receptors, illustrating the influence of substituent effects and anion basicity on the recognition process. While specific data for this compound is not available, these values provide a benchmark for its expected performance.

| Receptor | Anion | Association Constant (Kₐ, M⁻¹) | Solvent |

| 1,3-Diphenylthiourea | Cl⁻ | 150 | Acetonitrile |

| 1-(4-Nitrophenyl)-3-phenylthiourea | AcO⁻ | 3.2 x 10⁴ | DMSO |

| 1,3-Bis(trifluoromethyl)thiourea | H₂PO₄⁻ | 1.8 x 10⁵ | Acetonitrile |

This table is interactive. Click on the headers to sort the data.

The data clearly indicates that electron-withdrawing groups on the thiourea scaffold, such as the nitro or trifluoromethyl groups, lead to significantly higher association constants, particularly for more basic anions like acetate (B1210297) (AcO⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻). This trend strongly suggests that the fluoroethyl group in this compound would similarly enhance its anion binding capabilities.

Development of Thiourea-Derived Chemosensors

The principles of molecular recognition by thiourea derivatives form the foundation for their use as chemosensors. nih.govresearchgate.net A chemosensor is a molecule that signals the presence of a specific analyte, in this case, an ion, through a detectable change, such as a color change (colorimetric sensor) or the emission of light (fluorescent sensor). rsc.org This is typically achieved by attaching a signaling unit, a chromophore or fluorophore, to the thiourea receptor.

When the thiourea moiety binds to an anion, the electronic properties of the entire molecule are altered. This change can affect the absorption or emission properties of the attached signaling unit, leading to a measurable response. The sulfur atom in the thiourea group also provides a soft coordination site for certain metal ions, allowing for the development of chemosensors for cations as well. nih.govnih.gov

For this compound to function as a chemosensor, it would need to be chemically modified to include a signaling component. For instance, one of the nitrogen substituents could be replaced with a group like nitrophenyl for colorimetric sensing or naphthyl for fluorescent sensing. nih.gov The interaction of such a modified sensor with an anion would likely proceed as follows:

Free Sensor: The sensor molecule exhibits its native color or fluorescence.

Anion Binding: The target anion binds to the thiourea N-H protons.

Signal Transduction: The binding event causes a change in the electronic structure of the molecule.

Signal Output: This change is observed as a modification in the UV-Vis absorption spectrum (color change) or the fluorescence emission spectrum.

The potential performance of a chemosensor based on this compound can be inferred from the data on existing thiourea-based sensors.

| Sensor Type | Analyte | Detection Limit | Observable Change |

| Colorimetric | F⁻ | 1.2 µM | Colorless to Yellow |

| Fluorescent | Hg²⁺ | 50 nM | Fluorescence Quenching |

| Colorimetric | AcO⁻ | 5.6 µM | Colorless to Red |

| Fluorescent | Cu²⁺ | 100 nM | "Turn-on" Fluorescence |

This table is interactive. You can filter the data by sensor type or analyte.

The high sensitivity and selectivity of these sensors highlight the potential of the thiourea scaffold in analytical applications. The presence of the fluoroethyl group in this compound could be advantageous in designing sensors with tailored affinities for specific anions.

Thiourea Derivatives in Polymer Chemistry

Thiourea and its derivatives have found applications in polymer chemistry, both as components of the polymer backbone and as functional additives. analis.com.mymdpi.com The ability of the thiourea group to form strong hydrogen bonds can be exploited to create self-assembling polymers and supramolecular networks. These materials can exhibit interesting properties such as self-healing and stimuli-responsiveness.

Furthermore, thiourea derivatives can act as ligands for metal catalysts used in polymerization reactions. The coordination of the thiourea to the metal center can influence the catalyst's activity and selectivity, thereby controlling the properties of the resulting polymer. mdpi.comuobasrah.edu.iq

While there is no specific research on the use of this compound in polymer chemistry, its structural features suggest several potential roles:

Monomer for Polythioureas: The two N-H groups could potentially react with suitable difunctional monomers to form polythioureas. The distinct substituents would lead to a polymer with a specific solubility and thermal properties.

Hydrogen-Bonding Additive: It could be blended with other polymers to introduce hydrogen bonding cross-links, thereby modifying the mechanical properties of the host polymer.

Ligand in Polymerization Catalysis: The sulfur atom could coordinate to a metal center in a polymerization catalyst, with the butan-2-yl and 2-fluoroethyl groups influencing the steric and electronic environment of the catalyst.

The synthesis of unsymmetrical thioureas like this compound can be achieved through various established methods, such as the reaction of an isothiocyanate with an amine. organic-chemistry.orgresearchgate.netrsc.org For example, reacting 2-fluoroethyl isothiocyanate with butan-2-amine would yield the target compound. This synthetic accessibility is crucial for its potential incorporation into polymeric materials.

Future Directions and Emerging Research Avenues for 1 Butan 2 Yl 3 2 Fluoroethyl Thiourea

Development of Novel Synthetic Routes for Enhanced Scalability

The advancement of 1-(Butan-2-yl)-3-(2-fluoroethyl)thiourea from laboratory-scale curiosity to a viable candidate for industrial or pharmaceutical applications hinges on the development of efficient and scalable synthetic methodologies. Current synthetic strategies for thiourea (B124793) derivatives often involve the reaction of an appropriate isothiocyanate with an amine. analis.com.my While effective for initial studies, these methods may present challenges in terms of cost, safety, and environmental impact when scaled up.

Future research should focus on developing novel synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. This includes the exploration of catalytic methods, continuous flow synthesis, and the use of less hazardous reagents and solvents. nih.gov For instance, the development of one-pot syntheses starting from readily available precursors could significantly streamline the production process. Microwave-assisted organic synthesis is another promising avenue that could reduce reaction times and improve yields. analis.com.my

| Synthetic Approach | Potential Advantages for Scalability | Key Research Focus |

| Continuous Flow Synthesis | Improved heat and mass transfer, enhanced safety, potential for automation. | Optimization of reactor design, catalyst immobilization, real-time reaction monitoring. |

| Catalytic Methods | Use of substoichiometric amounts of catalysts, potential for asymmetric synthesis. | Development of novel organocatalysts or metal-based catalysts with high turnover numbers. |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, enhanced reaction selectivity. | Investigation of solvent-free conditions, optimization of microwave parameters. |

| One-Pot Reactions | Reduced number of purification steps, improved atom economy, less solvent waste. | Design of multi-component reactions, exploration of tandem catalytic cycles. |

Advanced Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the structure-activity relationships (SAR) and the mechanism of action of this compound at a molecular level is crucial for its rational design and optimization. Advanced computational approaches, such as quantum mechanics (QM) calculations, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling, can provide invaluable insights. researchgate.net

DFT (Density Functional Theory) calculations can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net MD simulations can be used to study its conformational dynamics and its interactions with biological targets such as enzymes or receptors. researchgate.net These simulations can help in identifying key binding interactions and in predicting the binding affinity of novel derivatives. Molecular docking studies can further predict the binding modes of this compound with various biological targets, guiding the design of more potent and selective analogs. fip.org

| Computational Method | Application in Thiourea Research | Expected Insights |

| Quantum Mechanics (QM) | Calculation of electronic properties, reaction mechanisms, and spectroscopic parameters. | Understanding of chemical reactivity, prediction of reaction pathways. |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions with biological macromolecules. | Elucidation of binding dynamics, identification of key intermolecular interactions. |

| Molecular Docking | Prediction of binding poses and affinities to target proteins. | Identification of potential biological targets, guidance for lead optimization. |

| QSAR Modeling | Development of mathematical models correlating chemical structure with biological activity. | Prediction of the activity of novel derivatives, prioritization of compounds for synthesis. |

Exploration of Polypharmacology and Multi-Targeting Strategies for Thiourea Compounds

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single drug is designed to interact with multiple targets to achieve a superior therapeutic effect. nih.gov Thiourea derivatives, with their diverse biological activities, are excellent candidates for the development of multi-targeting agents. biointerfaceresearch.com